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molecular formula C9H12IN5O4 B8417825 1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-iodoethyl)uracil

1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-iodoethyl)uracil

Cat. No. B8417825
M. Wt: 381.13 g/mol
InChI Key: SPWBRKIVWJAFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589077B2

Procedure details

Iodine monochloride (92 mg, 0.56 mmol) was added slowly during a five minute period to a suspension of sodium azide (129 mg, 2.0 mmol) in dry acetonitrile (10 ml) at ice-bath temperature with stirring. This mixture was stirred for a further 5 min., a solution of 1 (105 mg, 0.49 mmol) in dry acetonitrile (15 ml) was added, the reaction mixture was stirred at 0° C. for 30 min. The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml), the mixture was extracted with ethyl acetate (3×50 ml) and the ethyl acetate extract was washed with 5% aqueous sodium thiosulfate (50 ml). Drying the colorless ethyl acetate fraction Na2SO4), removal of the solvent in vacuo and purification of the residue obtained by elution from a silica gel column using chloroform:methanol (93:7, v/v) as eluent afforded 2c (65 mg, 34%) as a viscous oil.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
34%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[N-:3]=[N+:4]=[N-:5].[Na+].[OH:7][CH2:8][CH2:9][O:10][CH2:11][N:12]1[CH:19]=[C:18]([CH:20]=[CH2:21])[C:16](=[O:17])[NH:15][C:13]1=[O:14]>C(#N)C.C(Cl)(Cl)Cl.CO>[OH:7][CH2:8][CH2:9][O:10][CH2:11][N:12]1[CH:19]=[C:18]([CH:20]([N:3]=[N+:4]=[N-:5])[CH2:21][I:1])[C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
ICl
Name
Quantity
129 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
105 mg
Type
reactant
Smiles
OCCOCN1C(=O)NC(=O)C(=C1)C=C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for a further 5 min.
Duration
5 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
WASH
Type
WASH
Details
was washed with 5% aqueous sodium thiosulfate (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying the colorless ethyl acetate fraction Na2SO4),
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and purification of the residue
CUSTOM
Type
CUSTOM
Details
obtained by elution from a silica gel column

Outcomes

Product
Name
Type
product
Smiles
OCCOCN1C(=O)NC(=O)C(=C1)C(CI)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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